molecular formula C14H20N2O4 B2504529 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide CAS No. 2034318-47-1

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

Cat. No.: B2504529
CAS No.: 2034318-47-1
M. Wt: 280.324
InChI Key: ARBHVSDNOXLEKB-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropylmethoxy group, a hydroxyethoxyethyl chain, and an isonicotinamide core, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide typically involves multiple steps:

  • Formation of the Cyclopropylmethoxy Intermediate

    • Cyclopropylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopropylmethyl chloride.
    • Cyclopropylmethyl chloride is then reacted with sodium methoxide to yield cyclopropylmethoxy methane.
  • Preparation of the Hydroxyethoxyethyl Intermediate

    • Ethylene glycol is reacted with ethylene oxide in the presence of a base (e.g., potassium hydroxide) to form 2-(2-hydroxyethoxy)ethanol.
  • Coupling Reaction

    • The cyclopropylmethoxy intermediate is reacted with isonicotinic acid chloride in the presence of a base (e.g., triethylamine) to form 2-(cyclopropylmethoxy)isonicotinic acid.
    • The hydroxyethoxyethyl intermediate is then coupled with 2-(cyclopropylmethoxy)isonicotinic acid using a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the isonicotinamide core can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products (e.g., thioethers, amines).

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting nicotinic acetylcholine receptors or other related pathways.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective activities.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biology: It can be used as a probe to study biological processes involving nicotinic receptors or other related targets.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide likely involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may bind to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor subtype and tissue distribution.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)nicotinamide: Similar structure but with a nicotinamide core instead of isonicotinamide.

    2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)pyridine: Similar structure but with a pyridine core instead of isonicotinamide.

Uniqueness

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the hydroxyethoxyethyl chain, along with the isonicotinamide core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-6-8-19-7-5-16-14(18)12-3-4-15-13(9-12)20-10-11-1-2-11/h3-4,9,11,17H,1-2,5-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBHVSDNOXLEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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